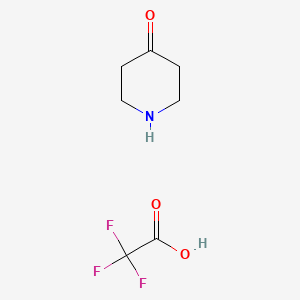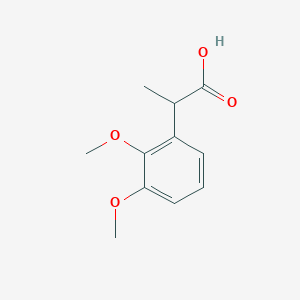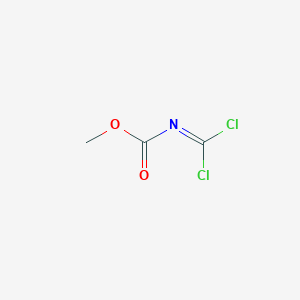![molecular formula C20H40BrNO2 B8482349 dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a cationic surfactant monomer known for its unique properties, including its ability to form lyotropic liquid crystalline phases. This compound is widely used in the field of polymer science and materials chemistry due to its amphiphilic nature, which allows it to self-assemble into various nanostructures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of (2-Methacryloyloxyethyl)dimethylamine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide primarily undergoes polymerization reactions. It can participate in both homopolymerization and copolymerization with other monomers such as acrylamide .
Common Reagents and Conditions:
Polymerization: Initiated by γ-ray irradiation or chemical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Major Products:
Homopolymers: Formed by the polymerization of this compound alone.
Copolymers: Formed by copolymerization with other monomers, resulting in materials with tailored properties.
Scientific Research Applications
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanomaterials and as a monomer in the preparation of functional polymers.
Biology: Employed in the formulation of drug delivery systems and as a component in gene delivery vectors.
Medicine: Investigated for its potential in antimicrobial coatings and as a part of wound healing formulations.
Industry: Utilized in the production of coatings, adhesives, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is primarily based on its ability to self-assemble into micelles and other nanostructures. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic dodecyl chain interacts with other hydrophobic entities, and the hydrophilic quaternary ammonium group interacts with water or other polar solvents. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Comparison with Similar Compounds
- (2-Methacryloyloxyethyl)trimethylammonium chloride
- (2-Methacryloyloxyethyl)dimethylammonium chloride
- (2-Methacryloyloxyethyl)dimethylammonium methosulfate
Comparison: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its long hydrophobic dodecyl chain, which imparts distinct self-assembly properties compared to its shorter-chain analogs. This results in different phase behaviors and applications, particularly in the formation of lyotropic liquid crystalline phases and the development of advanced materials .
Properties
Molecular Formula |
C20H40BrNO2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H40NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)17-18-23-20(22)19(2)3;/h2,6-18H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
ARZADRIAOMWMOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Related CAS |
96526-36-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
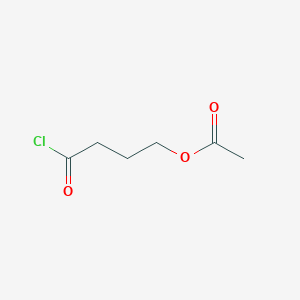
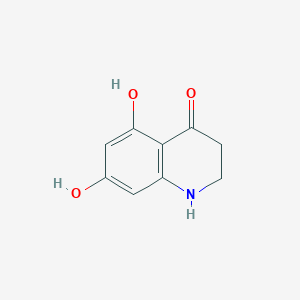
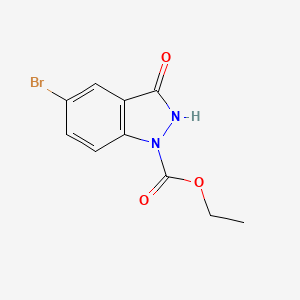

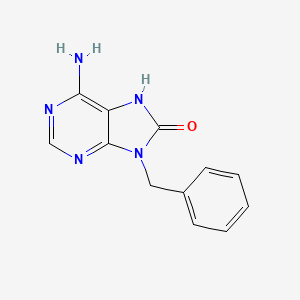
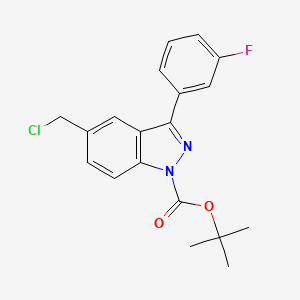
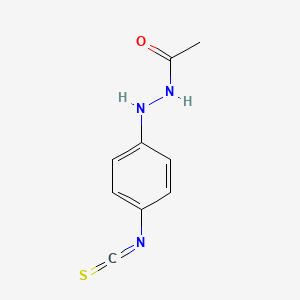

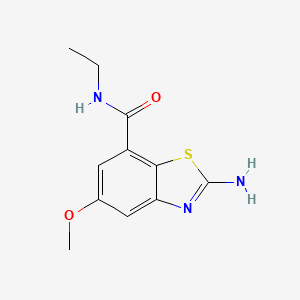

![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)
